Zelkovamycin

Beschreibung

Zelkovamycin has been reported in Streptomyces with data available.

Structure

2D Structure

Eigenschaften

IUPAC Name |

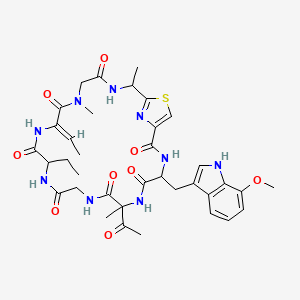

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zelkovamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelkovamycin, a cyclic peptide natural product, was first isolated from the fermentation broth of Streptomyces sp. K96-0670 in 1999.[1] Initially characterized as a moderately potent antibacterial agent, subsequent research has revised its molecular structure and revealed its significant bioactivity as an oxidative phosphorylation (OXPHOS) inhibitor, highlighting its potential as a lead compound in anticancer research.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.

Discovery and Production

This compound is produced by the fermentation of Streptomyces sp. strain K96-0670. The producing organism was isolated from a soil sample and identified based on its morphological and physiological characteristics.

Fermentation Protocol

A detailed protocol for the production of this compound via fermentation is outlined below.

1.1.1. Seed Culture:

-

A loopful of Streptomyces sp. K96-0670 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium.

-

The seed medium consists of:

-

Glucose: 1.0%

-

Soluble Starch: 2.0%

-

Yeast Extract: 0.5%

-

Meat Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.3%

-

-

The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

1.1.2. Production Culture:

-

The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium.

-

The production medium consists of:

-

Soluble Starch: 4.0%

-

Glycerol: 2.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.3%

-

CoCl₂·6H₂O: 0.0001%

-

-

The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification

This compound is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatographic techniques.[1]

Experimental Protocol for Isolation and Purification

-

Extraction: The fermentation broth (10 liters) is centrifuged to separate the mycelium and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelial cake is extracted with methanol, and the methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers are combined.

-

Solvent Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

-

ODS Column Chromatography: The crude extract is subjected to open column chromatography on an octadecylsilanized (ODS) silica gel column. The column is eluted with a stepwise gradient of acetonitrile in water.

-

Preparative HPLC: The active fractions from the ODS column are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid is used for elution.

-

Final Purification: The fractions containing pure this compound are combined, concentrated, and lyophilized to yield a white powder.

// Nodes fermentation [label="Fermentation of\nStreptomyces sp. K96-0670", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mycelium [label="Mycelial Cake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; methanol_extraction [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration1 [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; partition [label="Partition\n(EtOAc/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; combine_extracts [label="Combine EtOAc Extracts\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ods_chromatography [label="ODS Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Preparative HPLC (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilization [label="Lyophilization", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="Pure this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges fermentation -> centrifugation; centrifugation -> supernatant; centrifugation -> mycelium; supernatant -> solvent_extraction; mycelium -> methanol_extraction; methanol_extraction -> concentration1; concentration1 -> partition; solvent_extraction -> combine_extracts; partition -> combine_extracts; combine_extracts -> ods_chromatography; ods_chromatography -> hplc; hplc -> lyophilization; lyophilization -> this compound; } ` Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was initially determined as a cyclic peptide composed of eight amino acid residues.[2] However, this structure was later revised based on total synthesis and further spectroscopic analysis.

Original and Revised Structures

The originally proposed structure of this compound was a cyclic peptide with the sequence Gly-Abu-(Z)-Dhb-Sar-AlaThz-(7-MeO)Trp-(2-Me)ΔThr. The revised and confirmed structure of this compound is also a cyclic peptide, with key stereochemical assignments corrected through total synthesis.

Spectroscopic Data

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₄₁H₄₉N₉O₉S |

| Molecular Weight | 875.95 g/mol |

| UV λmax (MeOH) | 225, 275, 305 nm |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.15 (d, J=8.5 Hz, 1H), 7.85 (s, 1H), 7.60 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.20 (s, 1H), 7.10 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 6.80 (q, J=7.0 Hz, 1H), 5.50 (m, 1H), 5.20 (m, 1H), 4.80 (m, 1H), 4.50 (m, 1H), 4.20 (m, 1H), 3.90 (s, 3H), 3.80 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H), 3.10 (s, 3H), 2.50 (m, 2H), 2.10 (s, 3H), 1.80 (d, J=7.0 Hz, 3H), 1.60 (d, J=7.0 Hz, 3H), 1.20 (t, J=7.5 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.5, 171.8, 171.5, 170.9, 170.5, 169.8, 168.5, 165.2, 155.8, 148.5, 142.3, 136.5, 135.2, 128.7, 125.4, 123.8, 119.5, 118.7, 115.6, 111.2, 100.5, 60.8, 58.5, 56.4, 55.8, 54.3, 52.1, 45.6, 36.8, 35.4, 25.8, 20.5, 15.8, 14.7, 11.2 |

Note: The provided NMR data is a representative summary based on published information and may not be exhaustive.

Biological Activity

This compound was initially identified for its antibacterial properties. More recent studies have unveiled its potent activity as an inhibitor of oxidative phosphorylation, suggesting a potential role in cancer therapy.

Antibacterial Activity

This compound exhibits moderate activity against a range of bacteria and fungi.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Xanthomonas oryzae KB88 | 3.13 |

| Acholeplasma laidlawii PG8 | 0.78 |

| Pyricularia oryzae K-1 | 6.25 |

Oxidative Phosphorylation (OXPHOS) Inhibition

This compound has been identified as a member of the argyrin family of natural products, which are known for their diverse biological activities, including OXPHOS inhibition. This inhibition of cellular respiration can lead to an energy crisis in cancer cells, which often have a high metabolic rate.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; etc [label="Mitochondrial\nElectron Transport Chain (ETC)", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_synthase [label="ATP Synthase\n(Complex V)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxphos [label="Oxidative\nPhosphorylation (OXPHOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; atp_production [label="ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; energy_crisis [label="Cellular Energy Crisis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> etc [label="Inhibits"]; etc -> oxphos [style=dashed]; atp_synthase -> oxphos [style=dashed]; oxphos -> atp_production; this compound -> oxphos [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; atp_production -> energy_crisis [label="Reduced", style=dotted]; energy_crisis -> apoptosis [label="Induces"]; } ` Caption: Proposed mechanism of action of this compound via OXPHOS inhibition.

Table 3: Bioactivity of this compound as an OXPHOS Inhibitor

| Assay | Cell Line | IC₅₀ (µM) |

| Inhibition of Oxygen Consumption Rate | HeLa | ~5 |

| Cytotoxicity | HeLa | ~10 |

Note: IC₅₀ values are approximate and based on published data.

Conclusion

This compound, originally discovered as a modest antibacterial agent from Streptomyces sp., has been repositioned as a promising natural product with potent OXPHOS inhibitory activity. The revised structure and total synthesis have provided a solid foundation for further investigation into its mechanism of action and potential therapeutic applications, particularly in oncology. The detailed protocols and data presented in this guide are intended to facilitate future research efforts aimed at harnessing the full potential of this intriguing cyclic peptide.

References

- 1. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Zelkovamycin: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelkovamycin, a cyclic peptide natural product, has garnered significant interest due to its unique structural features and biological activity as an oxidative phosphorylation (OXPHOS) inhibitor.[1][2] Initially isolated from Streptomyces sp. K96-0670, its complete and correct structure, including the stereochemistry of its constituent amino acids, was established through a combination of meticulous spectroscopic analysis, chemical degradation, and, ultimately, total synthesis.[1][3] This technical guide provides an in-depth overview of the methodologies and logical framework employed in the elucidation of this compound's complex architecture, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: An Argyrin Family Member with a Revised Identity

This compound was first reported in 1999 as a cycloheptapeptide with moderate antibacterial properties.[1] The initial constitutional elucidation identified the core amino acid components, but the stereochemical assignments remained unknown. Subsequent research revealed significant structural similarities to the argyrin family of natural products, a class known for its potent anticancer activities. This observation prompted a more detailed investigation, which ultimately led to a revision of the originally proposed structure and the full assignment of its stereochemistry. This journey of structural determination highlights the power of combining modern analytical techniques with the definitive proof of chemical synthesis.

The Revised Structure of this compound

The definitive structure of this compound was confirmed to be a cyclic octapeptide, not a cycloheptapeptide as initially proposed. A key revision involved the identification of a 4-methoxy tryptophan ((4-MeO)Trp) residue instead of the initially suggested 7-methoxy tryptophan ((7-MeO)Trp). The constituent amino acids of the revised structure are detailed in the table below.

Table 1: Amino Acid Composition of this compound

| Amino Acid Residue | Abbreviation | Chirality | Notes |

| Glycine | Gly | Achiral | |

| 2-Aminobutyric acid | Abu | D | |

| (Z)-Dehydrobutyric acid | (Z)-Dhb | - | Unsaturated amino acid |

| Sarcosine | Sar | Achiral | N-methylated glycine |

| Alanine-thiazole | Ala-Thz | D | Non-proteinogenic amino acid |

| 4-Methoxy Tryptophan | (4-MeO)Trp | L | |

| 2-Methyl-dehydrothreonine | (2-Me)ΔThr | L | Unprecedented amino acid residue |

Methodologies for Structure Elucidation and Stereochemical Assignment

The determination of this compound's intricate structure was a multi-faceted process. The following sections detail the key experimental protocols and logical workflows employed.

Spectroscopic Analysis

A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) was fundamental in piecing together the connectivity of the amino acid residues.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acid residues and identifying modifications.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in conformational analysis and stereochemical assignments.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Procedure: The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.

-

Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments are analyzed to provide sequence information of the peptide backbone.

Stereochemical Determination

The absolute configuration of the chiral amino acid residues was determined using Marfey's method, a well-established chemical derivatization technique followed by chromatographic analysis.

Experimental Protocol: Marfey's Analysis

-

Acid Hydrolysis: The peptide bonds of this compound are hydrolyzed by heating with 6N HCl to break it down into its constituent amino acids.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives.

-

LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.

-

Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of authentic D- and L-amino acid standards that have been derivatized with Marfey's reagent under the same conditions. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each chiral amino acid.

The Definitive Proof: Total Synthesis

While spectroscopic and chemical methods provided a proposed structure, total synthesis provided the ultimate confirmation. The synthetic route was designed to be flexible and modular, allowing for the preparation of different stereoisomers if necessary. The first total synthesis of this compound was achieved in 2020.

Logical Workflow: Total Synthesis for Structural Confirmation

The total synthesis of this compound served two primary purposes in its structure elucidation:

-

Confirmation of Connectivity and Configuration: By synthesizing the proposed structure of this compound, a direct comparison of the spectroscopic data (NMR, MS) and chromatographic behavior (HPLC) of the synthetic material with the natural product could be made. An exact match provides unambiguous proof of the proposed structure, including the stereochemistry of all chiral centers.

-

Resolution of Ambiguous Stereocenters: In cases where the stereochemistry of a particular residue could not be determined by other means, different stereoisomers could be synthesized and their properties compared to the natural product to identify the correct isomer. For this compound, the configuration of the novel (2-Me)ΔThr residue was initially arbitrarily assigned as L for the synthesis and was later confirmed to be correct upon comparison with the natural product.

The retrosynthetic analysis for the total synthesis of this compound involved disconnecting the macrocycle into three smaller, more manageable peptide fragments. This fragment-based approach allowed for a convergent and efficient synthesis.

Visualizing the Elucidation and Synthesis

The following diagrams, generated using the DOT language, illustrate the key workflows in the structural elucidation and synthetic strategy for this compound.

References

- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Activity Spectrum of Zelkovamycin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelkovamycin is a cyclic peptide antibiotic belonging to the argyrin natural product family, originally isolated from Streptomyces sp.[1][2]. It is a member of a class of cyclic octapeptides known for potent antibacterial and antiviral activities[3][4][5]. Structurally, it is a complex molecule whose configuration was fully elucidated through a combination of structure elucidation experiments and total synthesis. This document provides a comprehensive overview of the antibacterial activity spectrum of this compound and its analogues, details the experimental protocols for its evaluation and synthesis, and illustrates its mechanism of action. Recent studies have identified this compound as a unique inhibitor of oxidative phosphorylation (OXPHOS), presenting a novel target for antibiotic development.

Antibacterial Activity Spectrum

This compound and its synthetic analogues have demonstrated notable activity, primarily against Gram-positive bacteria, including resistant strains. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: MIC and IC50 Values

The following table summarizes the reported in vitro antibacterial activities of this compound and several of its analogues against various microbial strains.

| Compound/Analogue | Target Organism | Strain | Activity Type | Value | Citation |

| This compound | Xanthomonas oryzae | - | IC50 | 0.6 µM | |

| Pyricularia oryzae | - | IC50 | 2.5 µM | ||

| Staphylococcus aureus | - | IC50 | 10 µM | ||

| Acholeplasma laidlawii | - | Activity noted | - | ||

| Analogue 1 | Staphylococcus aureus | - | MIC | 3.1 µM | |

| Staphylococcus epidermidis | - | MIC | 1.6 µM | ||

| Analogue 6 | Methicillin-resistant S. aureus (MRSA) | ATCC33591 | MIC | 0.62 - 2.5 µM | |

| Staphylococcus epidermidis | - | MIC | 0.62 - 2.5 µM | ||

| Analogue 7 | Methicillin-resistant S. aureus (MRSA) | ATCC33591 | MIC | 0.62 - 2.5 µM | |

| Staphylococcus epidermidis | - | MIC | 0.62 - 2.5 µM | ||

| Analogue 8 | Various (7 strains) | - | MIC | >160 µg/mL |

Note: IC50 (half-maximal inhibitory concentration) and MIC are both measures of potency. Direct comparison should be made with caution as experimental conditions may vary.

Mechanism of Action: OXPHOS Inhibition

This compound's primary mechanism of antibacterial action is the inhibition of the oxidative phosphorylation (OXPHOS) system. This distinguishes it from many other antibiotics and presents a promising avenue for combating resistant bacteria. By disrupting the electron transport chain, this compound impairs the cell's ability to produce ATP, leading to metabolic collapse and cell death. This activity has been demonstrated in HeLa cells, where treatment with this compound led to extracellular medium acidification and increased lactate levels, effects similar to other known OXPHOS inhibitors.

Caption: Mechanism of Action: this compound inhibits the Electron Transport Chain, disrupting the proton gradient and halting ATP synthesis, which leads to bacterial cell death.

Experimental Protocols

This section details the methodologies for determining antibacterial activity and for the chemical synthesis of this compound analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using a broth microdilution method, a standard procedure for assessing antibiotic susceptibility.

Protocol:

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

Several colonies are used to inoculate a sterile saline or broth solution.

-

The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

The test compound (this compound or analogue) is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Positive (medium with bacteria, no antibiotic) and negative (medium only) controls are included on each plate.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the negative control).

-

The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

Reading and Interpretation:

-

After incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Solid-Phase Peptide Synthesis of this compound Analogues

The synthesis of this compound and its analogues is achieved through solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.

Protocol:

-

Resin Preparation: The synthesis begins with a resin support, to which the first C-terminal amino acid is attached.

-

Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU/DIPEA) and added to the resin. The reaction forms a new peptide bond.

-

Washing: The resin is washed again to remove unreacted reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Cyclization: The linear peptide is cyclized in a highly diluted solution to favor intramolecular reaction over intermolecular polymerization.

-

Purification: The final cyclic peptide is purified using preparative High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound analogues, highlighting the iterative deprotection and coupling cycle.

Conclusion

This compound represents a promising class of cyclic peptide antibiotics with a distinct mechanism of action through the inhibition of oxidative phosphorylation. Its activity against Gram-positive bacteria, including MRSA, makes it a valuable lead compound for further drug development. The established protocols for synthesis and activity testing provide a solid framework for the exploration of novel analogues with improved potency and a broader antibacterial spectrum. Future research should focus on structure-activity relationship (SAR) studies to optimize its therapeutic potential and investigate its efficacy in in vivo models.

References

- 1. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Analysis of Zelkovamycin's Antiviral Properties Against Influenza Uncovers No Direct Research

A comprehensive search for scientific literature and data concerning the antiviral effects of Zelkovamycin specifically against the influenza virus has yielded no direct research, precluding the creation of an in-depth technical guide as requested.

Despite a thorough review of available scientific databases and research publications, no studies were identified that specifically investigate or report on the efficacy or mechanism of action of this compound as an anti-influenza agent. Consequently, the core requirements of the request—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this topic.

The scientific community has explored a multitude of compounds for their potential antiviral activities against influenza. These efforts have led to the development and approval of several classes of antiviral drugs, including neuraminidase inhibitors (e.g., oseltamivir, zanamivir), M2 protein blockers (amantadine, rimantadine), and polymerase inhibitors (e.g., baloxavir marboxil, favipiravir). These drugs target different stages of the influenza virus life cycle, from entry into the host cell to the release of new viral particles.

Research into novel anti-influenza agents is a continuous effort, driven by the constant evolution of the virus and the emergence of drug-resistant strains. This research often involves high-throughput screening of compound libraries, including natural products, to identify new antiviral candidates. Identified "hit" compounds are then subjected to further investigation to determine their efficacy, mechanism of action, and potential for clinical development.

However, it appears that this compound has not been a subject of such published investigations in the context of influenza. While it may have been screened in broader antiviral discovery programs, the results of such screenings are often not publicly disclosed unless significant activity is observed.

For researchers, scientists, and drug development professionals interested in the potential anti-influenza properties of this compound, the current landscape suggests that this is an unexplored area of research. Future investigations would need to begin with foundational in vitro studies to determine if this compound exhibits any inhibitory activity against influenza virus replication. Such studies would typically involve:

-

Cytotoxicity Assays: To determine the concentration of this compound that is toxic to host cells.

-

Antiviral Activity Assays (e.g., Plaque Reduction Assay, CPE Inhibition Assay): To measure the ability of this compound to inhibit influenza virus replication in cell culture.

-

Mechanism of Action Studies: If antiviral activity is confirmed, further experiments would be needed to identify the specific stage of the viral life cycle that is inhibited by this compound.

Without such primary data, any discussion of this compound's anti-influenza properties would be purely speculative. The absence of published research indicates that, at present, there is no scientific basis to consider this compound as a potential therapeutic agent for influenza.

Zelkovamycin: An Oxidative Phosphorylation Inhibitor in the Argyrin Family of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zelkovamycin, a cyclic peptide initially isolated from Streptomyces sp., has been identified as a unique member of the argyrin natural product family.[1] While argyrins are known for their diverse biological activities, including antibacterial, antitumor, and immunosuppressive effects, this compound distinguishes itself through a novel mechanism of action: the inhibition of oxidative phosphorylation (OXPHOS).[1][2] This technical guide provides a comprehensive overview of this compound, its structural relationship to the argyrins, its biosynthesis, and its distinct biological functions. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to support further research and development in this promising area of natural product chemistry.

Introduction: The Argyrin Family of Bioactive Cyclopeptides

The argyrins are a family of cyclic octapeptides produced by myxobacteria, such as Archangium gephyra and Cystobacter sp.[3][4] These natural products are characterized by a unique macrocyclic structure built from non-proteinogenic amino acids. The family exhibits a broad range of potent biological activities, making them attractive scaffolds for drug discovery.

-

Antitumor Activity: Argyrin A, for instance, demonstrates potent antitumor effects by inhibiting the proteasome. This inhibition leads to the stabilization of the tumor suppressor protein p27kip1, resulting in cell cycle arrest and apoptosis.

-

Antibacterial Activity: Argyrin B has been identified as a potent antibacterial agent that targets the translation elongation factor G (EF-G). By binding to EF-G, argyrin B traps it on the ribosome, stalling protein synthesis.

-

Immunosuppressive Activity: Certain argyrins have also shown immunosuppressive properties, adding to their therapeutic potential.

This compound was originally isolated from Streptomyces sp. K96-0670 and its structure was later revised through total synthesis, confirming its place within the argyrin family. It shares the core cyclic peptide structure but possesses unique functionalization that leads to a distinct mechanism of action.

Structure and Biosynthesis

Comparative Structures of this compound and Argyrins

This compound is a cyclic octapeptide that shares key structural motifs with other argyrins, including a 4-methoxytryptophan residue and an alanine-thiazole moiety. The precise stereochemistry and connectivity of this compound were definitively established through total synthesis, which corrected the initially proposed structure.

Biosynthesis via Non-Ribosomal Peptide Synthetase (NRPS)

Argyrins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) from Cystobacter sp. SBCb004 has been identified and consists of genes encoding the large NRPS subunits (arg2, arg3) and tailoring enzymes responsible for modifications like methylation and oxidation (arg1, arg4, arg5). Given the structural similarity, the biosynthesis of this compound is presumed to follow a closely related NRPS pathway. The modular nature of the NRPS assembly line allows for the incorporation of various amino acid precursors, leading to the diversity of naturally occurring argyrin analogues.

References

- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]

Zelkovamycin: A Technical Guide to its Mechanism of Action as an Oxidative Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelkovamycin, a cyclic peptide belonging to the argyrin natural product family, has been identified as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the affected pathways and experimental workflows. This compound disrupts cellular energy homeostasis by directly impairing mitochondrial function, leading to a significant reduction in oxygen consumption and a compensatory shift towards glycolysis. This unique mode of action positions this compound as a valuable tool for research in cellular metabolism and a potential starting point for the development of novel therapeutics targeting OXPHOS-dependent pathologies.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound exerts its biological effects by directly targeting and inhibiting the process of oxidative phosphorylation within the mitochondria.[1][2][3] This inhibition leads to a rapid and concentration-dependent decrease in the mitochondrial oxygen consumption rate (OCR), a key indicator of OXPHOS activity.[1][2] The immediate reduction in OCR upon application of this compound to various cell lines, including HeLa and the more OXPHOS-dependent SH-SY5Y cells, confirms a direct impact on the mitochondrial respiratory chain.

The impairment of OXPHOS by this compound triggers a cellular metabolic shift. To compensate for the reduced ATP production from mitochondria, cells upregulate glycolysis, leading to an increase in the extracellular acidification rate (ECAR) due to enhanced lactate production. This is a classic hallmark of OXPHOS inhibition. Furthermore, long-term treatment with this compound results in decreased protein abundance of mitochondrial proteins, indicating a broader impact on mitochondrial health and function.

The precise molecular target of this compound within the OXPHOS machinery is an area of ongoing investigation. However, its immediate effect on OCR suggests an interaction with one of the core components of the electron transport chain (ETC) or the ATP synthase complex.

Visualizing the Impact of this compound on Cellular Metabolism

The following diagram illustrates the established effects of this compound on the key cellular energy pathways.

Caption: Mechanism of this compound as an OXPHOS inhibitor.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on cellular metabolism have been quantified through various assays. The data presented below is summarized from studies on HeLa and SH-SY5Y cell lines.

| Parameter Measured | Cell Line | Treatment | Result | Reference |

| Oxygen Consumption Rate (OCR) | HeLa | This compound (Concentration-dependent) | Immediate and dose-dependent reduction in OCR. | |

| SH-SY5Y | This compound | Immediate reduction in OCR. | ||

| Extracellular Acidification | HeLa | This compound (20 µM, 48h) | Significant increase in medium acidification, comparable to CCCP and Antimycin A. | |

| Extracellular Lactate Levels | HeLa | This compound (20 µM) | Time-dependent increase in lactate levels over 48 hours. | |

| SH-SY5Y | This compound (20 µM) | Time-dependent increase in lactate levels over 48 hours. | ||

| Mitochondrial Protein Abundance | HeLa | This compound (20 µM, 16h) | Significant downregulation of proteins localized to the mitochondria and involved in ATP biosynthesis. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as an OXPHOS inhibitor.

Measurement of Oxygen Consumption Rate (OCR) - Seahorse XF Assay

This protocol outlines the measurement of real-time cellular respiration using a Seahorse XF Analyzer.

Objective: To determine the effect of this compound on the mitochondrial oxygen consumption rate.

Materials:

-

Seahorse XF96 or similar Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

This compound stock solution (in DMSO)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

HeLa or SH-SY5Y cells

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Finally, add the appropriate volume of pre-warmed assay medium to each well.

-

Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound and other mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.

-

Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.

-

Data Acquisition: Initiate the assay protocol. The instrument will measure basal OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR. This compound is typically injected first to observe its direct inhibitory effect.

Extracellular Acidification Assay

Objective: To measure the rate of glycolysis by detecting the acidification of the extracellular medium.

Materials:

-

HeLa cells

-

96-well cell culture plate

-

Phenol red-containing cell culture medium

-

This compound, CCCP, Antimycin A

-

Microplate reader capable of measuring absorbance at 550 nm and 425 nm

Procedure:

-

Cell Treatment: Seed HeLa cells in a 96-well plate and treat with this compound (e.g., 20 µM), a positive control (CCCP or Antimycin A), or vehicle (DMSO) for 48 hours.

-

Absorbance Measurement: After the incubation period, measure the absorbance of the phenol red in the cell culture medium at 550 nm (for phenol red) and 425 nm (as a reference wavelength).

-

Data Analysis: A decrease in the absorbance at 550 nm, relative to the reference wavelength, indicates a decrease in pH and thus an increase in extracellular acidification.

L-Lactate Assay

Objective: To quantify the concentration of lactate in the cell culture medium as a direct measure of glycolytic activity.

Materials:

-

Cell culture medium samples from treated cells

-

Commercially available L-Lactate Assay Kit

-

Microplate reader

Procedure:

-

Sample Collection: At specified time points (e.g., 0, 24, 48 hours) after treatment with this compound, collect aliquots of the cell culture medium.

-

Assay Performance: Perform the L-Lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Quantification: Measure the signal using a microplate reader and calculate the lactate concentration based on a standard curve.

Visualizing the Experimental Workflow for OCR Measurement

The following diagram outlines the workflow of the Seahorse XF Cell Mito Stress Test used to characterize the inhibitory properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Fragment Splicing Strategy in the Total Synthesis of Zelkovamycin G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fragment splicing strategy employed in the total synthesis of Zelkovamycin G, a cyclic octapeptide with significant biological activity. The synthesis was first reported by the Kaiser research group in 2020 and serves as a key step in the total synthesis of this compound.[1][2]

Overview of the Synthetic Strategy

The total synthesis of this compound G is achieved through a convergent [2 + 2 + 3] fragment splicing strategy.[1] The linear heptapeptide precursor is assembled from three protected peptide fragments, which are then coupled in a stepwise manner. The final step involves an intramolecular macrolactamization to furnish the cyclic peptide backbone. A subsequent late-stage oxidation of this compound G via a Dess–Martin oxidation yields this compound.[1]

The retrosynthetic analysis divides the this compound G backbone into three key fragments:

-

Fragment A: A dipeptide containing Sarcosine and Alanine-Thiazole (H-Sar-(D)-AlaThz-OMe).

-

Fragment B: A dipeptide containing 2-Aminobutyric acid and (Z)-Dehydrobutyric acid (Boc-(D)-Abu-(Z)-Dhb-OH).

-

Fragment C: A tripeptide containing Glycine, allo-Threonine, and 4-Methoxy-Tryptophan.

This fragment-based approach allows for the parallel synthesis of the building blocks, improving overall efficiency. The fragments are designed to be coupled via standard peptide coupling reactions, with careful consideration of protecting groups to ensure regioselectivity and prevent side reactions.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the fragment splicing strategy for the synthesis of this compound G.

Figure 1: Retrosynthetic analysis of this compound G synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound G and its analogues. Please note that specific yields for the this compound G synthesis may vary, and the data for analogues provides a reasonable estimate of efficiency.

Table 1: Yields of Key Synthetic Steps for this compound Analogues

| Step | Product | Yield (%) | Reference |

| Thioamide Formation | Thioamide intermediate for Ala-Thz | 87.4 | [1] |

| Hantzsch Thiazole Synthesis | Thiazole intermediate | 51.0 | |

| Hydrolysis to Thiazole Amino Acid | Boc-D-Ala-Thz-OH | 89.0 | |

| Linear Heptapeptide Deprotection | Deprotected linear peptide | 52.6 | |

| Overall Yield (Analogue 21) | Cyclic Heptapeptide Analogue | 6.5 | |

| Overall Yield (Analogue 22) | Cyclic Heptapeptide Analogue | 4.8 | |

| Overall Yield (Analogue 23) | Cyclic Heptapeptide Analogue | 5.6 |

Experimental Protocols

The following protocols are based on established methods for solid-phase peptide synthesis (SPPS) and solution-phase coupling, which are central to the synthesis of this compound G and its analogues.

Solid-Phase Synthesis of Peptide Fragments

The peptide fragments are synthesized on a 2-chlorotrityl chloride (2-CTC) resin using a standard Fmoc/tBu strategy.

Protocol 4.1.1: Loading the First Amino Acid onto 2-CTC Resin

-

Swell 2-CTC resin (1.0 eq) in anhydrous dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve the first Fmoc-protected amino acid (1.5 eq) and collidine (4.0 eq) in anhydrous DCM.

-

Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.

-

Cap any unreacted sites by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

-

Dry the resin under vacuum.

Protocol 4.1.2: Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

Protocol 4.1.3: Cleavage of the Peptide Fragment from the Resin

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 0.5% trifluoroacetic acid (TFA) in DCM.

-

Agitate for 20 minutes, then filter and collect the solution.

-

Repeat the cleavage step two more times.

-

Combine the filtrates and concentrate under reduced pressure to yield the protected peptide fragment.

Solution-Phase Fragment Coupling

Protocol 4.2.1: Coupling of Fragments A and B

-

Dissolve Fragment A (with a deprotected N-terminus) and Fragment B (with a free C-terminus) in anhydrous DMF.

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting dipeptide fragment by flash column chromatography.

Macrolactamization

Protocol 4.3.1: Cyclization of the Linear Heptapeptide

-

Deprotect the N-terminal Boc group of the linear heptapeptide using a 1:1 mixture of TFA and DCM at 0 °C for 1 hour.

-

Concentrate the solution under reduced pressure to remove TFA and DCM.

-

Dissolve the resulting crude deprotected peptide in a large volume of anhydrous DMF to achieve high dilution conditions (typically 0.1-1.0 mM).

-

Add HATU (1.5 eq), 1-hydroxy-7-azabenzotriazole (HOAt) (1.5 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the cyclization by LC-MS.

-

Upon completion, remove the DMF under high vacuum.

-

Purify the crude this compound G by preparative high-performance liquid chromatography (HPLC).

Mandatory Visualizations

The following diagrams provide a visual representation of the key processes in the this compound G synthesis.

Figure 2: SPPS cycle for peptide fragment synthesis.

Figure 3: Final steps in this compound G synthesis.

References

Application Notes and Protocols for the Structural Analysis of Zelkovamycin using NMR Spectroscopy

Introduction

Zelkovamycin is a cyclic octapeptide natural product belonging to the argyrin family of compounds, which are known for their potent biological activities, including antibacterial, antiviral, and potential anticancer properties.[1][2] The complex structure of this compound, which includes several non-proteinogenic amino acids, necessitates the use of advanced spectroscopic techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the constitution and stereochemistry of such intricate molecules in solution.[3][4]

This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of NMR experiments. It is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and development of natural products.

Structural Elucidation Workflow

The structural elucidation of this compound is a multi-step process that relies on the integration of various NMR techniques, complemented by mass spectrometry and chemical degradation methods for stereochemical analysis. A typical workflow is outlined below.

References

- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 2. fbise.edu.pk [fbise.edu.pk]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for the Mass Spectrometric Characterization of Zelkovamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelkovamycin is a cyclic peptide antibiotic with significant antibacterial and antiviral activities.[1][2] As a member of the cyclic octapeptide class, its structural elucidation and quantitative analysis are crucial for understanding its mechanism of action, advancing drug development efforts, and ensuring quality control in manufacturing processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has proven to be an indispensable tool for the detailed characterization of complex natural products like this compound.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using mass spectrometry. The information is intended to guide researchers, scientists, and drug development professionals in setting up and executing robust analytical methods for this promising antibiotic.

I. Structural Characterization by High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

High-resolution mass spectrometry is a powerful technique for the initial structural confirmation and elucidation of novel compounds. For this compound and its analogues, HR-MS/MS provides accurate mass measurements, enabling the determination of elemental composition and offering insights into the amino acid sequence through fragmentation analysis.[2]

Key Experimental Data

The structural elucidation of this compound and its analogues has been achieved through detailed analysis of NMR and HRESIMS/MS spectroscopic data. While specific fragmentation data from published literature is limited, based on the known structure of this compound, we can predict the expected mass spectrometric behavior.

Table 1: Predicted Mass Spectrometric Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted [M+H]⁺ m/z | Predicted [M+Na]⁺ m/z |

| This compound | C₄₁H₅₁N₉O₉S | 861.3558 | 862.3631 | 884.3450 |

Note: The exact precursor ion observed may vary depending on the ionization conditions and the presence of adducts.

Proposed Fragmentation Pathway

Cyclic peptides exhibit complex fragmentation patterns in tandem mass spectrometry. The initial fragmentation event typically involves the opening of the cyclic backbone at one of the amide bonds. Subsequent fragmentations then occur along the linearized peptide chain, producing a series of b and y ions, which can be used to deduce the amino acid sequence.

Due to the cyclic nature of this compound, at least two bond cleavages are required to observe the neutral loss of an amino acid residue. The fragmentation pattern can be influenced by the amino acid sequence and the presence of non-proteinogenic amino acid residues.

II. Quantitative Analysis by LC-MS/MS

For the quantification of this compound in various matrices, such as fermentation broths, biological fluids, or pharmaceutical formulations, a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. Multiple Reaction Monitoring (MRM) is the most widely applied method for quantitative LC-MS/MS analysis.

Experimental Protocol: Quantitative LC-MS/MS Analysis of this compound

This protocol provides a general framework that should be optimized for specific instrumentation and sample matrices.

1. Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix. For relatively clean samples, a simple dilution may be sufficient. For more complex matrices like plasma or cell lysates, protein precipitation or solid-phase extraction (SPE) is recommended.

-

Protocol: Protein Precipitation

-

To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

2. Liquid Chromatography

-

Column: A C18 or C4 reversed-phase column is suitable for the separation of cyclic peptides. A column with smaller particle size (e.g., 1.7 µm) will provide better resolution.

-

Example: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) is typically used. The gradient should be optimized to achieve good separation of this compound from matrix components.

-

Example Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

3. Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for peptides.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion ([M+H]⁺): The specific m/z for this compound should be determined by direct infusion or a full scan experiment.

-

Product Ions: At least two to three specific and intense product ions should be selected for quantification and confirmation. These are determined by fragmenting the precursor ion in a product ion scan.

-

Collision Energy (CE): The CE for each transition must be optimized to maximize the signal of the product ions.

-

Instrument Parameters: Other parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the specific instrument manufacturer's recommendations.

Table 2: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) |

| This compound | 862.4 | To be determined | To be optimized | To be determined | To be optimized |

| Internal Standard | Specific to IS | Specific to IS | To be optimized | Specific to IS | To be optimized |

Note: The m/z values and collision energies in this table are placeholders and must be experimentally determined.

III. Data Presentation and Analysis

For quantitative studies, a calibration curve should be prepared using a series of known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.

IV. Conclusion

The protocols and information provided in these application notes serve as a robust starting point for the mass spectrometric characterization of this compound. High-resolution mass spectrometry is essential for structural confirmation, while a well-optimized LC-MS/MS method using MRM provides the sensitivity and selectivity required for accurate quantification. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation to achieve the best possible results in the study of this important antibiotic.

References

Application Notes and Protocols for HPLC Purification of Zelkovamycin Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Zelkovamycin analogues using preparative High-Performance Liquid Chromatography (HPLC). The method is based on published data for the purification of specific this compound analogues and incorporates established best practices for cyclic peptide purification.[1]

This compound is a cyclic peptide with notable biological activity, and its analogues are of significant interest in drug discovery and development.[1] Efficient and reliable purification is a critical step in obtaining highly pure material for further biological evaluation and structural elucidation. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for purifying peptides and their analogues.[1][2] This method separates compounds based on their hydrophobicity.[1]

Data Presentation: Chromatographic Conditions for this compound Analogues

The following table summarizes the specific preparative HPLC conditions reported for the purification of three this compound analogues. General parameters for peptide purification have been incorporated to provide a comprehensive protocol.

| Parameter | Analogue 21 | Analogue 22 | Analogue 23 | General Recommendation |

| Column | Preparative C18 | Preparative C18 | Preparative C18 | C18, 5 or 10 µm, 10 x 250 mm |

| Mobile Phase A | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |

| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic or Gradient |

| Mobile Phase Composition | 75% Acetonitrile / 25% Water | 75% Acetonitrile / 25% Water | 75% Acetonitrile / 25% Water | To be optimized |

| Flow Rate | 2 mL/min | 2 mL/min | 2 mL/min | Dependent on column dimensions |

| Duration | 60.0 min | 50.0 min | 30.0 min | To be optimized |

| Detection Wavelength | 215 nm (recommended) | 215 nm (recommended) | 215 nm (recommended) | 210-220 nm |

| Injection Volume | Dependent on column size and sample concentration | Dependent on column size and sample concentration | Dependent on column size and sample concentration | To be optimized |

Note: The use of trifluoroacetic acid (TFA) as an ion-pairing agent is recommended to improve peak shape and resolution. The optimal detection wavelength for peptides is typically between 210 nm and 220 nm, where the peptide bond absorbs UV light.

Experimental Protocol: Preparative HPLC Purification

This section details the step-by-step methodology for the purification of this compound analogues.

Materials and Reagents

-

Crude this compound analogue

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Solvents for sample dissolution (e.g., DMSO, DMF, or initial mobile phase)

-

Preparative HPLC system with a UV detector

-

Preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)

-

Fraction collector

-

Rotary evaporator and/or lyophilizer

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC grade water. For 1 liter, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC grade acetonitrile. For 1 liter, add 1 mL of TFA to 999 mL of ACN.

-

Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the HPLC system.

Sample Preparation

-

Dissolve the crude this compound analogue in a minimal amount of a suitable solvent. The initial mobile phase is often a good choice to ensure compatibility. For less soluble peptides, a small amount of DMSO or DMF can be used.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC System and Column Equilibration

-

Install the preparative C18 column into the HPLC system.

-

Purge the HPLC pumps with the prepared mobile phases to remove any air from the system.

-

Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes. For the isocratic methods listed above, this would be a mixture of 75% Mobile Phase B and 25% Mobile Phase A.

Chromatographic Separation

-

Inject the filtered sample onto the equilibrated column.

-

Run the HPLC method according to the parameters specified in the data table for the specific analogue.

-

Monitor the separation in real-time using the UV detector set at 215 nm.

Fraction Collection

-

Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width and the resolution.

-

It is advisable to collect fractions corresponding to the main peak of interest, as well as any shoulder peaks separately.

Post-Purification Analysis and Processing

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions that meet the desired purity level.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound analogue as a solid powder.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification protocol for this compound analogues.

Caption: Workflow for the HPLC purification of this compound analogues.

References

Assessing the Anticancer Activity of Zelkovamycin using the MTT Assay

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Zelkovamycin, a cyclic octapeptide natural product, has garnered interest for its potential therapeutic applications. Structurally similar to the argyrin family of natural products, this compound has been identified as a potent inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3][4] This mechanism of action presents a promising avenue for cancer therapy, as many tumor cells exhibit altered metabolic pathways and a reliance on OXPHOS for survival and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a suitable tool for evaluating the anticancer potential of this compound.[5] This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a solubilization solution, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound being tested.

This compound and its Analogues in Cancer Research

This compound is a member of the argyrin natural product family, which is known for its diverse biological activities, including cytotoxic effects. While research on this compound itself is ongoing, studies on its synthetic analogues have been conducted to explore their anticancer potential. In one study, the anticancer activity of this compound analogues against Huh-7 cancer cells was evaluated using the MTT assay.

Data Presentation

The following table summarizes the reported cytotoxic activity of synthetic this compound analogues against the Huh-7 human liver cancer cell line, as determined by the MTT assay. For comparison, the IC50 value of the commonly used chemotherapeutic agent 5-fluorouracil is also included.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound Analogue 21 | Huh-7 | MTT | >50 | |

| This compound Analogue 22 | Huh-7 | MTT | >50 | |

| This compound Analogue 23 | Huh-7 | MTT | >50 | |

| 5-Fluorouracil (Positive Control) | Huh-7 | MTT | 15.3 |

Note: The high IC50 values for the tested analogues suggest that these specific modifications of the this compound structure resulted in poor anticancer activity in this particular cell line. Further investigation with the natural this compound and other analogues is warranted.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HeLa, Huh-7, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)

-

Humidified incubator at 37°C with 5% CO2

Experimental Workflow

Caption: A generalized workflow for assessing the anticancer activity of this compound using the MTT assay.

Detailed Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsinization (for adherent cells) or by gentle centrifugation (for suspension cells).

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well, but this should be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. The final concentrations should cover a broad range to determine a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

-

Also prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as in the highest this compound concentration).

-

After the 24-hour pre-incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Signaling Pathway

This compound's Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound has been shown to inhibit oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in the mitochondria. By disrupting the electron transport chain, this compound can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis in cancer cells.

Caption: The proposed mechanism of this compound's anticancer activity through the inhibition of oxidative phosphorylation.

References

- 1. Synthesis and Anticancer Activity Assessment of this compound Analogues [mdpi.com]

- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family† | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

Application Note: Measuring OXPHOS Inhibition by Zelkovamycin using the Seahorse XF Analyzer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelkovamycin is a natural product belonging to the argyrin family of cyclic peptides.[1][2] Recent studies have identified this compound as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[1][3] This discovery positions this compound as a valuable research tool for studying mitochondrial function and as a potential starting point for the development of novel therapeutics targeting cellular metabolism. The Agilent Seahorse XF Analyzer is a powerful platform for investigating cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4]

This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the inhibitory effects of this compound on OXPHOS in live cells.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standardized method to assess key parameters of mitochondrial function. The assay utilizes sequential injections of mitochondrial respiratory chain modulators to reveal a comprehensive profile of cellular respiration. By introducing this compound as an additional inhibitor, its specific impact on OXPHOS can be precisely quantified. The key parameters measured in this assay include basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the OXPHOS pathway and the experimental workflow for the this compound Seahorse assay.

Caption: Oxidative Phosphorylation (OXPHOS) Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the this compound OXPHOS inhibition Seahorse assay.

Materials and Reagents

-

This compound

-

Agilent Seahorse XF Cell Culture Microplates

-

Agilent Seahorse XF Sensor Cartridge

-

Agilent Seahorse XF Calibrant

-

Agilent Seahorse XF Base Medium (phenol red-free)

-

Glucose, Pyruvate, and Glutamine solutions

-

Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Standard cell culture reagents (e.g., growth medium, PBS, trypsin)

-

Multichannel pipette

-

CO2 and non-CO2 incubators

-

Agilent Seahorse XF Analyzer

Experimental Protocol

Day 1: Cell Seeding and Cartridge Hydration

-

Cell Seeding:

-

Determine the optimal cell seeding density for your cell line to achieve 80-90% confluency on the day of the assay. This may require a preliminary optimization experiment.

-